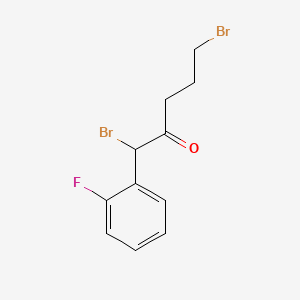

1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-dibromo-1-(2-fluorophenyl)pentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Br2FO/c12-7-3-6-10(15)11(13)8-4-1-2-5-9(8)14/h1-2,4-5,11H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIMFGUEKSOQNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)CCCBr)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,5 Dibromo 1 2 Fluorophenyl 2 Pentanone and Analogues

Regioselective and Stereoselective Synthetic Pathways

The assembly of the target molecule requires careful control of regioselectivity (where chemical changes occur) and stereoselectivity (the spatial orientation of the atoms). This is particularly critical for establishing the α-halo-α-aryl ketone substructure and ensuring the correct placement of the second bromine atom on the pentanone backbone.

The core structure of the target molecule is a 1-aryl-2-pentanone. The formation of the carbon-carbon bonds to create this skeleton is a foundational step in the synthesis. Several classical and modern methods are applicable.

One common approach is the Friedel-Crafts acylation , where a fluorobenzene (B45895) derivative could be acylated with a pentanoyl chloride derivative. However, controlling regioselectivity and the potential for harsh conditions limit its application for highly functionalized substrates.

More versatile methods involve the coupling of nucleophilic and electrophilic partners. alevelchemistry.co.ukyoutube.com For instance, an organometallic reagent derived from 2-fluorobromobenzene could react with a suitable electrophilic pentanone synthon. A key strategy involves the Aldol (B89426) reaction , where an enol or enolate of a ketone reacts with an aldehyde. alevelchemistry.co.uk A plausible route could involve the reaction of an enolate of a simple ketone with 2-fluorobenzaldehyde, followed by oxidation and further modification.

Modern cross-coupling reactions, such as the Heck reaction , offer powerful tools for C-C bond formation, typically joining an unsaturated halide with an alkene under palladium catalysis. alevelchemistry.co.uk These methods provide high functional group tolerance and are instrumental in modern synthetic strategies. alevelchemistry.co.uk

Table 1: Selected Carbon-Carbon Bond Formation Strategies

| Reaction Type | Reactants | Reagents/Conditions | Product Type | Relevance to Target Synthesis |

|---|---|---|---|---|

| Aldol Reaction | Aldehyde + Ketone Enolate | Base (e.g., LDA) or Acid | β-Hydroxy ketone | Forms the basic carbon skeleton. alevelchemistry.co.ukyoutube.com |

| Grignard Reaction | Organomagnesium Halide + Aldehyde/Ester | Ether solvent, then acidic workup | Secondary/Tertiary Alcohol | Precursor to the ketone via oxidation. youtube.com |

The C1 carbon of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone is a stereocenter, meaning it can exist in two non-superimposable mirror-image forms (enantiomers). Controlling the synthesis to produce a single enantiomer is a significant challenge.

Asymmetric α-Halogenation: The introduction of the bromine atom at the α-position of the ketone is a critical step. Modern organocatalysis has enabled highly enantioselective α-halogenation reactions. wikipedia.org Chiral catalysts, such as proline derivatives or chiral phosphoric acids, can create a chiral environment around the ketone's enol or enolate intermediate, directing the attack of an electrophilic bromine source (like N-Bromosuccinimide, NBS) to one face of the molecule. wikipedia.orgresearchgate.net This allows for the synthesis of α-haloketones with high enantiomeric excess. researchgate.net

Stereoselective Alkylation: If the carbon skeleton is assembled via alkylation, stereocontrol can be exerted through the use of chiral auxiliaries. For example, an Evans alkylation can be used to set a stereocenter with high diastereoselectivity, which can then be carried forward through the synthesis. digitellinc.com While direct asymmetric alkylation of ketone enolates at the more-hindered position remains a challenge, specialized nickel-catalyzed methods have been developed to achieve this transformation. researchgate.net

The stereochemical outcome of halogenation can be influenced by whether the reaction proceeds under acidic or basic conditions. wikipedia.org Acid-catalyzed halogenation proceeds through an enol intermediate, and for unsymmetrical ketones, it typically occurs at the more substituted α-carbon. wikipedia.org In contrast, base-mediated halogenation forms an enolate, with subsequent reactions often being faster. wikipedia.org

Functional Group Interconversions and Derivatization Strategies

Functional group interconversion (FGI) refers to the conversion of one functional group into another. This is a cornerstone of organic synthesis, allowing for the strategic introduction and modification of reactive sites on a molecule. vanderbilt.edu

The target molecule contains three halogen atoms, each requiring a specific synthetic strategy for its introduction.

Fluorine: The 2-fluoro substituent on the phenyl ring is typically incorporated from the start of the synthesis by using a fluorinated precursor, such as 2-fluoroaniline (B146934) or 2-fluorobenzaldehyde. researchgate.net Direct fluorination of an aromatic ring at a late stage is possible but often suffers from a lack of regioselectivity and harsh reaction conditions. Electrophilic fluorinating agents like Selectfluor® are widely used for the α-fluorination of ketones but are less common for direct arene fluorination without directing groups. sapub.orgresearchgate.net

α-Bromine: The bromine atom at the C1 position is introduced via α-bromination of a precursor ketone, 1-(2-fluorophenyl)-2-pentanone. This can be achieved using molecular bromine (Br₂) in an acidic medium or, more commonly, with N-bromosuccinimide (NBS) to better control the reaction and minimize side products. organic-chemistry.orgnih.gov The reaction proceeds via an enol or enolate intermediate. wikipedia.org

ω-Bromine: The bromine at the C5 position is on a terminal alkyl carbon. This functionality can be introduced in several ways. One method is the radical bromination of a precursor containing a terminal methyl group, though this can lack selectivity. A more controlled approach involves starting with a precursor that has a hydroxyl group at the C5 position (a 5-hydroxy-1-(2-fluorophenyl)-2-pentanone). This alcohol can then be converted into a good leaving group (like a tosylate or mesylate) and subsequently displaced by a bromide ion in an SN2 reaction. vanderbilt.edu Alternatively, reagents like phosphorus tribromide (PBr₃) can directly convert the alcohol to the bromide. vanderbilt.edu

Table 2: Halogenation Methodologies

| Halogen & Position | Method | Reagent(s) | Key Features |

|---|---|---|---|

| Fluorine (Aromatic) | Use of Fluorinated Precursor | 2-Fluoroaniline, 2-Fluorobenzaldehyde, etc. | Fluorine is present from the start of the synthesis. researchgate.net |

| Bromine (α-position) | Electrophilic Bromination | NBS, Br₂ | Proceeds via enol/enolate; can be made stereoselective. wikipedia.orgorganic-chemistry.org |

The ketone group is a versatile functional handle that can undergo numerous transformations. rsc.org The presence of α- and ω-halogens influences its reactivity but also opens up further synthetic possibilities.

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). The resulting bromohydrin is a valuable intermediate for further reactions.

Reductive Amination: The ketone can be converted into an amine via reductive amination, reacting with an amine to form an imine, which is then reduced.

Wittig Reaction: The ketone can be transformed into an alkene using a phosphonium (B103445) ylide (Wittig reagent), replacing the C=O bond with a C=C bond. alevelchemistry.co.uk

Cyclization Reactions: The bifunctional nature of this compound makes it an excellent precursor for heterocyclic synthesis. For example, intramolecular reaction between the enolate (formed by deprotonating the C3 position) and the C5-bromo substituent could lead to the formation of a cyclobutane (B1203170) ring, although five- and six-membered rings are generally more favored. Reaction with various nucleophiles can lead to the formation of diverse heterocyclic systems. nih.gov

Exploration of Precursor Syntheses and Convergent/Divergent Approaches

A convergent synthesis involves preparing different fragments of the target molecule independently and then combining them in the later stages. For this compound, a convergent approach might involve:

Synthesis of a 2-fluorophenyl-α-bromo-epoxide.

Synthesis of a C3 organometallic fragment bearing a terminal bromine atom.

Coupling of these two fragments.

A divergent synthesis begins with a common core structure which is then elaborated into a library of different, but structurally related, compounds. acs.org For example, one could synthesize 1-(2-fluorophenyl)pent-4-en-2-one as a common precursor. From this intermediate, different reaction pathways could be followed:

Path A (to target): Dihydroxylation of the alkene, followed by conversion of the diol to a dibromide.

Path B (to analogue): Epoxidation of the alkene, followed by ring-opening with different nucleophiles to create a variety of analogues.

Path C (to analogue): Halogenation of the ketone at the α-position followed by various modifications of the terminal alkene.

This strategy is particularly valuable for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. acs.org

Mechanistic Investigations into the Reactivity Profile of 1,5 Dibromo 1 2 Fluorophenyl 2 Pentanone

Analysis of Electrophilic and Nucleophilic Sites

The reactivity of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone is dictated by the distribution of electron density across its structure, creating distinct electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) sites. An attack by a nucleophile can occur at several positions, including the carbonyl carbon, the carbon atom bearing the α-bromine, and the carbon with the terminal bromine. nih.gov The presence of two electron-withdrawing groups also makes adjacent hydrogen atoms susceptible to abstraction by bases. nih.gov

Role of Bromine Atoms as Leaving Groups and Electrophilic Centers

The two bromine atoms in the molecule, while chemically similar, exhibit different reactivities due to their positions relative to the carbonyl group.

α-Bromine (at C1): The bromine atom attached to the carbon adjacent to the carbonyl group (the α-carbon) is part of an α-haloketone moiety. The inductive effect of the carbonyl group significantly enhances the polarity of the carbon-bromine bond, making the α-carbon highly electrophilic and susceptible to nucleophilic attack. nih.gov This activation renders the α-bromine an excellent leaving group in SN2 substitution reactions. youtube.com The reactivity of α-haloketones in SN2 displacements is notably enhanced compared to typical alkyl halides. libretexts.org A good leaving group is characterized by its ability to stabilize the negative charge it acquires upon departure, which is related to it being the conjugate base of a strong acid. youtube.compressbooks.pub Weaker bases are better leaving groups, and the stability of the departing anion is key. pressbooks.pub

ω-Bromine (at C5): The bromine atom at the end of the five-carbon chain (the ω-position) behaves more like a typical primary alkyl halide. While still an electrophilic site and a competent leaving group, it lacks the direct electronic activation from the carbonyl group seen at the C1 position. libretexts.org

The relative reactivity of the two bromine positions in substitution reactions can be influenced by the nature of the nucleophile and the reaction conditions.

Electronic and Steric Influence of the 2-Fluorophenyl Substituent

The 2-fluorophenyl group attached to the α-carbon exerts a significant influence on the molecule's reactivity through a combination of electronic and steric effects.

Electronic Effects: Fluorine is the most electronegative element, and its presence on the phenyl ring imparts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring and, by extension, from the adjacent α-carbon and carbonyl group. masterorganicchemistry.com This withdrawal of electron density further increases the electrophilicity of both the α-carbon and the carbonyl carbon, likely enhancing their reactivity toward nucleophiles. masterorganicchemistry.comlibretexts.org

Steric Effects: The placement of the fluorine atom at the ortho position of the phenyl ring introduces steric hindrance. This bulkiness can impede the approach of nucleophiles to the nearby reactive sites, namely the α-carbon and the carbonyl carbon. purechemistry.org The degree to which steric hindrance affects reactivity depends on the size of the incoming nucleophile. This steric congestion can also influence the conformational preferences of the molecule, potentially affecting the accessibility of its electrophilic centers.

Intramolecular Cyclization and Rearrangement Pathways

The bifunctional nature of this compound, possessing multiple electrophilic and potentially nucleophilic sites, makes it a candidate for intramolecular reactions. In the presence of a base, the molecule can undergo cyclization or rearrangement.

A prominent rearrangement pathway available to α-haloketones is the Favorskii rearrangement . wikipedia.orgorganic-chemistry.org This reaction is initiated by a base, which abstracts an acidic α'-proton (from C3 in this case) to form an enolate. purechemistry.org This enolate can then cyclize via an intramolecular SN2 reaction, displacing the α-bromine to form a cyclopropanone (B1606653) intermediate. wikipedia.org Subsequent attack of a nucleophile (like a hydroxide (B78521) or alkoxide) on the cyclopropanone leads to the opening of the strained three-membered ring, ultimately yielding a carboxylic acid derivative with a rearranged carbon skeleton. purechemistry.orgnrochemistry.com

Alternatively, direct intramolecular cyclization can occur. For instance, the enolate formed at C3 could potentially attack the terminal electrophilic carbon (C5), displacing the ω-bromine to form a five-membered carbocyclic ring, a substituted cyclopentanone. The specific pathway followed—Favorskii rearrangement versus other cyclizations—is often dependent on the reaction conditions, the nature of the base used, and steric factors within the molecule. core.ac.uk

Intermolecular Reaction Dynamics: Substitution, Addition, and Coupling Reactions

In addition to intramolecular pathways, this compound readily participates in a variety of intermolecular reactions. The molecule's two distinct electrophilic C-Br bonds and its electrophilic carbonyl group allow for a range of transformations.

Interactive Table: Potential Intermolecular Reaction Outcomes

| Reaction Type | Reactive Site | Typical Reagent | Potential Product |

|---|---|---|---|

| Nucleophilic Substitution (SN2) | C1 (α-carbon) | Amines, Thiols, Alkoxides | α-Substituted Ketone |

| Nucleophilic Substitution (SN2) | C5 (ω-carbon) | Cyanide, Azide | ω-Substituted Ketone |

| Nucleophilic Addition | C2 (Carbonyl Carbon) | Grignard Reagents, Hydrides (e.g., NaBH4) | Tertiary or Secondary Alcohol |

| Coupling Reaction | C1 or C5 | Organometallic Reagents (e.g., Arylzinc) | New C-C Bond Formation |

Substitution Reactions: The molecule is highly susceptible to nucleophilic substitution reactions at both the C1 and C5 positions. Given the enhanced reactivity of the α-haloketone moiety, SN2 reactions are particularly facile at the C1 position with a variety of nucleophiles. nih.govjove.com Less basic nucleophiles are generally preferred for reactions at the α-position to avoid competing elimination or rearrangement reactions that can be triggered by strong bases. jove.comjove.com The C5 position undergoes substitution typical of a primary alkyl halide.

Addition Reactions: Nucleophiles can add across the polarized C=O bond. Strong nucleophiles like Grignard reagents or hydride donors (e.g., sodium borohydride) will attack the electrophilic carbonyl carbon to form a tertiary or secondary alcohol, respectively, after an aqueous workup. studymind.co.uk

Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions can be employed to form new carbon-carbon bonds. For example, nickel-catalyzed reactions have been developed for the stereoconvergent coupling of racemic α-bromoketones with arylzinc reagents, providing a pathway to α-aryl ketones. nih.gov Such methods could potentially be applied to either the C1 or C5 position to introduce new aryl or alkyl groups.

Catalytic Modulations of Reactivity and Selectivity

The inherent reactivity of this compound can be precisely controlled and directed toward specific outcomes through the use of catalysts. Catalysis can enhance reaction rates, improve yields, and, most importantly, steer the reaction towards one of several possible products (chemoselectivity) or favor the formation of a specific stereoisomer (stereoselectivity).

Phase-Transfer Catalysis (PTC): This technique is highly effective for reactions involving an ionic nucleophile (often in an aqueous phase) and an organic substrate like the title compound (in an organic phase). ijirset.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transport of the nucleophile into the organic phase where the reaction occurs. ijirset.comnih.gov PTC is particularly useful for nucleophilic substitution reactions, enabling the use of a variety of nucleophiles under mild conditions and often leading to higher yields and fewer byproducts. nih.govijirset.com Chiral phase-transfer catalysts have been developed to achieve enantioselective substitutions on α-haloketones. researchgate.neted.ac.uk

Lewis Acid Catalysis: Lewis acids can dramatically alter the reactivity of the carbonyl group. wikipedia.org A Lewis acid coordinates to the lone pair of electrons on the carbonyl oxygen, which withdraws electron density and significantly increases the electrophilicity of the carbonyl carbon. libretexts.orgnih.gov This activation makes the carbonyl group more susceptible to attack by even weak nucleophiles. byjus.comrsc.org This strategy is widely used to catalyze reactions such as aldol (B89426) additions and cycloadditions. nih.gov

Transition Metal Catalysis: As mentioned in the context of coupling reactions, transition metals like nickel and palladium are instrumental in forging new carbon-carbon bonds. nih.gov These catalysts can enable cross-coupling reactions between the C-Br centers of the molecule and various organometallic reagents. Furthermore, specialized catalytic systems can achieve these transformations with high levels of enantioselectivity, which is crucial for the synthesis of chiral molecules. researchgate.netacs.org

Interactive Table: Catalytic Approaches and Their Effects

| Catalysis Type | Catalyst Example | Targeted Transformation | Primary Effect |

|---|---|---|---|

| Phase-Transfer Catalysis | Tetrabutylammonium Bromide | Nucleophilic Substitution | Increases reaction rate by solubilizing nucleophile in organic phase. ijirset.com |

| Lewis Acid Catalysis | Titanium Tetrachloride (TiCl4) | Nucleophilic Addition to Carbonyl | Activates carbonyl group, increasing its electrophilicity. wikipedia.orgnih.gov |

| Transition Metal Catalysis | Nickel(II) Chloride (NiCl2) / Chiral Ligand | Cross-Coupling at C-Br | Facilitates C-C bond formation, can control stereochemistry. nih.gov |

Applications of 1,5 Dibromo 1 2 Fluorophenyl 2 Pentanone in Complex Organic Synthesis

As a Versatile Building Block for Diverse Molecular Architectures

The utility of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone as a building block stems from its bifunctional nature. It possesses two electrophilic centers: the carbon adjacent to the ketone (an α-bromoketone) and the terminal carbon of the pentyl chain (a primary alkyl bromide). This arrangement allows for sequential or one-pot reactions to build diverse molecular architectures. The presence of the 2-fluorophenyl group also critically influences the reactivity and can be a key feature in the final target molecule, particularly in medicinal chemistry where fluorine incorporation is a common strategy to enhance metabolic stability and binding affinity. ethernet.edu.et

A significant application noted for this compound is its role as a known impurity related to the antiplatelet drug, Prasugrel. lgcstandards.com The structure of this impurity suggests it could be a precursor or a byproduct in the synthesis of key intermediates for Prasugrel. The core of Prasugrel contains a tetrahydrothienopyridine ring system, and the synthesis of such heterocyclic scaffolds often involves precursors with multiple reactive sites that can undergo cyclization.

The development of potent and selective antagonists for receptors like the D3 receptor often involves creating bitopic ligands that can interact with multiple binding sites. mdpi.com The synthesis of these complex molecules requires flexible scaffolds, and halogenated compounds are frequently used as starting points for building these structures through coupling and substitution reactions. mdpi.comnih.gov While not directly cited for D3 antagonists, the structure of this compound is analogous to intermediates used in the synthesis of various pharmacologically active molecules, including those targeting G-protein coupled receptors (GPCRs) and those with anticancer properties. mdpi.comnih.gov Pyrrolones and pyridazinones, for example, are important scaffolds that can be synthesized from furanone precursors, highlighting the general strategy of using multifunctional building blocks for creating medicinally important heterocycles. researchgate.net

While the structure of this compound is well-suited for creating complex cyclic and acyclic systems, a review of available scientific literature does not provide specific examples of its application in the total synthesis or analog construction of natural products. However, its potential remains, as many natural products contain heterocyclic or polyfunctional cores that could theoretically be derived from such a precursor.

Elaboration into Heterocyclic Systems and Polyfunctional Compounds

The dual reactivity of the bromo-substituents at the 1- and 5-positions, combined with the ketone at the 2-position, makes this compound an ideal candidate for constructing heterocyclic systems. The spacing of these functional groups is suitable for forming six-membered rings, a common motif in many bioactive compounds.

The synthesis of heterocycles is a cornerstone of medicinal chemistry due to their prevalence in biological systems and approved drugs. ekb.egresearchgate.net The construction of these rings often relies on cyclization reactions of bifunctional precursors.

Nitrogen-Containing Heterocycles : The reaction of 1,5-dicarbonyl or dihalo compounds with ammonia (B1221849) or primary amines is a classical method for synthesizing nitrogen-containing rings. This compound could react with a nitrogen nucleophile in a double substitution reaction to yield substituted piperidines or other nitrogenous heterocycles like benzazepines. organic-chemistry.org The synthesis of such scaffolds is of high interest due to their biological significance. organic-chemistry.org

Oxygen-Containing Heterocycles : Oxygen-containing heterocycles like tetrahydrofurans and tetrahydropyrans are key components of numerous natural products and pharmaceuticals. pku.edu.cnijmphs.com Tandem Prins cyclization is a versatile method for creating such scaffolds. rsc.org For this compound, intramolecular cyclization via an oxygen nucleophile could potentially be triggered. For instance, hydrolysis of the α-bromo group followed by nucleophilic attack of the resulting hydroxyl group onto the carbon bearing the second bromine atom could form a substituted tetrahydropyran (B127337) ring.

Sulfur-Containing Heterocycles : Sulfur-containing heterocycles are also important in medicinal chemistry. openmedicinalchemistryjournal.com The reaction of dihaloalkanes with a sulfur source, such as sodium sulfide, is a standard method for producing cyclic thioethers. researchgate.netorganic-chemistry.org Therefore, treatment of this compound with Na₂S would be expected to yield a thiane (B73995) derivative. The synthesis of fluorinated sulfur heterocycles is an active area of research, often utilizing cycloaddition reactions. mdpi.com Palladium-catalyzed methods have also been developed for the geometrically selective synthesis of cyclic sulfoxide (B87167) derivatives. researchgate.net

Development of New Synthetic Reagents and Ligands

The development of novel reagents and ligands is crucial for advancing chemical synthesis. While this compound possesses the structural features of a potentially useful synthetic tool—multiple reaction sites and a fluorinated moiety—there is currently no specific documentation in the scientific literature of its development into a named synthetic reagent or a ligand for catalysis. Its primary documented role is as a specialized building block and a reference impurity in pharmaceutical manufacturing. lgcstandards.com Future research could explore its utility in these areas, for example, as a precursor for novel phosphine (B1218219) ligands or as a specialized alkylating agent in the synthesis of other complex molecules.

Computational and Theoretical Studies on 1,5 Dibromo 1 2 Fluorophenyl 2 Pentanone

Quantum Chemical Characterization of Electronic Structure and Molecular Conformation.

Conformational Analysis and Stereoelectronic Effects.

The conformational landscape of 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone is expected to be complex due to the rotational freedom around several single bonds. The preferred conformation will be a balance of steric hindrance and stereoelectronic effects. slideshare.net Stereoelectronic effects, which involve the interaction of electron orbitals, can significantly influence the molecule's reactivity. nih.gov For instance, the relative orientation of the carbon-bromine bonds and the carbonyl group can affect the accessibility of the electrophilic carbon atoms to nucleophilic attack. nih.gov The gauche and cis rotational isomerism observed in similar α-haloacetophenones would likely be a feature of this molecule as well. nih.gov

A detailed conformational analysis would typically involve scanning the potential energy surface by systematically rotating key dihedral angles and calculating the corresponding energies. This would reveal the global and local energy minima, representing the most stable conformations.

Reaction Pathway Modeling and Transition State Elucidation.

Computational modeling can be a powerful tool to investigate the mechanisms of reactions involving this compound. As an intermediate in the synthesis of the antiplatelet agent Prasugrel, understanding its reaction pathways is of significant chemical interest. youtube.com

Reaction pathway modeling would involve identifying the transition state structures for key reaction steps. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. acs.org For example, in a nucleophilic substitution reaction at the α-carbon, computational methods could elucidate the structure of the transition state, providing insights into whether the reaction proceeds via an S_N1 or S_N2 mechanism. acs.org The energy barrier, or activation energy, calculated from the difference in energy between the reactants and the transition state, would provide a quantitative measure of the reaction's feasibility.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity.

Quantum chemical descriptors derived from the calculated electronic structure can be used to predict the reactivity of different sites within the this compound molecule. For instance, mapping the electrostatic potential onto the electron density surface can visually identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

The presence of multiple reactive sites—the carbonyl carbon, the α-carbon bearing a bromine, and the bromine-bearing carbon at the end of the pentyl chain—makes regioselectivity a key question. Computational models can help predict which site is most susceptible to attack by a given nucleophile by comparing the activation energies for each possible reaction pathway. nih.gov

Furthermore, the chiral center at the α-carbon means that stereoselectivity is an important consideration in its reactions. Computational studies could model the attack of a nucleophile from different faces of the molecule to predict the stereochemical outcome of a reaction.

In Silico Approaches to Molecular Interactions.

In silico methods, particularly molecular docking and molecular dynamics simulations, are invaluable for studying how a molecule like this compound might interact with biological macromolecules, such as enzymes. While this compound is an intermediate and not a final drug, understanding its potential off-target interactions is still relevant.

For example, a recent study on a Prasugrel intermediate metabolite (PIM) utilized molecular dynamics simulations to investigate its binding to the P2Y12 receptor. nih.govnih.gov Similar in silico studies could be applied to this compound to explore its potential interactions with the active sites of various enzymes, which could be particularly relevant if any residual intermediate remains in a final pharmaceutical product. These simulations provide a dynamic picture of the binding process and can help to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Advanced Analytical Methodologies in the Research of 1,5 Dibromo 1 2 Fluorophenyl 2 Pentanone

High-Resolution Spectroscopic Techniques for Comprehensive Structural and Mechanistic Analysis.

High-resolution spectroscopic methods are indispensable for the detailed molecular-level investigation of "1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone."

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of "this compound." One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the chemical environment of each nucleus. However, for a molecule with the complexity of "this compound," two-dimensional (2D) NMR experiments are often essential for complete assignment and for probing its conformational preferences in solution.

A key feature in the ¹H NMR spectrum of this compound is the potential for through-space coupling between the fluorine atom on the phenyl ring and nearby protons. nih.govnih.gov This phenomenon, where coupling is observed between nuclei that are not directly connected through bonds but are close in space, can provide valuable insights into the molecule's preferred conformation. For instance, a notable J-coupling between the fluorine and the benzylic proton (H1) would suggest a conformation where these two atoms are in close proximity.

Conformational studies of flexible molecules like "this compound" can be further elaborated using Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY). columbia.eduresearchgate.net These experiments detect through-space correlations between protons that are close to each other, allowing for the determination of the molecule's three-dimensional structure in solution. For a flexible molecule, the observed NOEs/ROEs are an average of the contributions from all populated conformations. researchgate.net

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected J-coupling (Hz) | Key NOESY/ROESY Correlations |

| H1 (Benzylic) | 5.5 - 6.0 | dd | J(H-H) = 6-8, J(H-F) = 2-4 | H3, Aromatic Protons |

| H3 (Methylene) | 3.0 - 3.5 | m | - | H1, H4 |

| H4 (Methylene) | 2.2 - 2.7 | m | - | H3, H5 |

| H5 (Methylene) | 3.6 - 4.1 | t | J(H-H) = 6-7 | H4 |

| Aromatic | 7.0 - 7.8 | m | - | H1 |

Note: This is a hypothetical data table based on typical values for similar structures.

Mass spectrometry (MS) is a vital technique for determining the molecular weight of "this compound" and for monitoring its formation during synthesis. The presence of two bromine atoms in the molecule gives rise to a characteristic isotopic pattern in the mass spectrum. libretexts.org Due to the natural abundances of the bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion peak will appear as a cluster of peaks (M, M+2, M+4) with a distinctive intensity ratio, confirming the presence of two bromine atoms. libretexts.orgyoutube.com

Electron ionization (EI) mass spectrometry can be used to study the fragmentation pathways of the molecule. The fragmentation of ketones often involves cleavage of the carbon-carbon bonds adjacent to the carbonyl group, a process known as α-cleavage. youtube.comlibretexts.org For "this compound," two primary α-cleavage pathways are expected, leading to the formation of resonance-stabilized acylium ions. Additionally, the presence of the 2-fluorophenyl group can influence the fragmentation, potentially leading to the loss of a fluorobenzene (B45895) radical or other characteristic fragments. nih.govresearchgate.net

Mass spectrometry is also a powerful tool for real-time reaction monitoring in the synthesis of prasugrel, where "this compound" is an intermediate. nih.govnih.gov Techniques like electrospray ionization mass spectrometry (ESI-MS) can be coupled with liquid chromatography (LC-MS) to track the consumption of reactants and the formation of intermediates and the final product.

| m/z (relative abundance) | Proposed Fragment Identity | Fragmentation Pathway |

| 338/340/342 (M, M+2, M+4) | [C₁₁H₁₁Br₂FO]⁺ | Molecular Ion |

| 259/261 | [C₁₁H₁₁BrFO]⁺ | Loss of Br radical |

| 185 | [C₇H₄FO]⁺ | α-cleavage, loss of C₄H₇Br₂ radical |

| 155 | [C₄H₇Br₂O]⁺ | α-cleavage, loss of C₇H₄F radical |

| 95 | [C₆H₄F]⁺ | Loss of dibromopentanone radical |

Note: This is a hypothetical data table based on predicted fragmentation patterns.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in "this compound." The most characteristic vibrational mode for this molecule is the C=O stretching of the ketone group. For saturated aliphatic ketones, this band typically appears in the region of 1715 cm⁻¹. orgchemboulder.comoregonstate.edu The presence of the electronegative bromine atom at the α-position can slightly shift this frequency.

The IR and Raman spectra will also show characteristic bands for the aromatic C-H and C=C stretching vibrations of the 2-fluorophenyl group, as well as C-Br stretching vibrations at lower frequencies. Raman spectroscopy can be particularly useful for observing the vibrations of the carbon skeleton and the C-Br bonds.

These techniques are also effective for monitoring the progress of reactions involving "this compound." For example, in a subsequent reaction step where the bromine atoms are substituted, the disappearance of the C-Br stretching bands and the appearance of new bands corresponding to the newly formed bonds can be readily followed.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100-3000 | 3100-3000 | Medium |

| Aliphatic C-H stretch | 2960-2850 | 2960-2850 | Medium |

| C=O stretch (ketone) | ~1720 | ~1720 | Strong |

| Aromatic C=C stretch | 1600-1450 | 1600-1450 | Medium-Strong |

| C-F stretch | 1270-1210 | 1270-1210 | Strong |

| C-Br stretch | 650-550 | 650-550 | Medium |

Note: This is a hypothetical data table based on typical values for the functional groups present.

Chromatographic Methods for Separation, Purification, and Chiral Resolution.nih.gov

Chromatographic techniques are essential for the separation and purification of "this compound" from reaction mixtures and for the resolution of its enantiomers.

"this compound" possesses a chiral center at the carbon atom bearing the benzylic bromine. Therefore, it exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample.

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. eijppr.com A variety of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and Pirkle-type phases. phenomenex.comnih.govresearchgate.net The choice of the appropriate CSP and mobile phase is critical for achieving good resolution of the enantiomers.

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) |

| Polysaccharide-based (e.g., Chiralcel OD-H) | Hexane/Isopropanol (90:10) | 1.0 | 254 | 8.5 | 10.2 |

| Pirkle-type (e.g., Whelk-O1) | Hexane/Ethanol (95:5) | 0.8 | 254 | 12.1 | 13.5 |

Note: This is a hypothetical data table illustrating typical chiral separation parameters.

X-Ray Crystallography for Solid-State Structural Determination.

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for "this compound" is not publicly available, analysis of related structures, such as 2'-fluoro-substituted acetophenone (B1666503) derivatives, can provide insights into its likely solid-state conformation. nih.gov

In the solid state, molecules adopt a conformation that maximizes favorable intermolecular interactions and minimizes steric hindrance. For 2'-fluoro-substituted acetophenones, it has been observed that the carbonyl group and the phenyl ring are often nearly coplanar to maximize conjugation. nih.gov A similar arrangement would be expected for "this compound." The flexible dibromobutyl chain would likely adopt a low-energy, staggered conformation. X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles, offering a complete picture of the molecule's solid-state architecture. researchgate.net

| Parameter | Expected Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C-Br Bond Length | ~1.95 Å |

| C=O Bond Length | ~1.21 Å |

| C-F Bond Length | ~1.35 Å |

| Dihedral Angle (Phenyl-C=O) | ~170-180° |

Note: This is a hypothetical data table based on data from similar structures.

Exploration of Biological and Biomedical Research Applications of 1,5 Dibromo 1 2 Fluorophenyl 2 Pentanone Derivatives Pre Clinical/in Vitro Focus

Design and Synthesis of Derivatives for Pre-clinical Biological Evaluation

There is no information available in the scientific literature regarding the specific design and synthesis of derivatives from 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone for the purpose of preclinical biological evaluation. Research has focused on its role as a building block for other complex molecules rather than as a parent compound for a library of derivatives with novel biological activities.

Structure-Activity Relationship (SAR) Studies of Functionalized Analogs (in vitro)

No in vitro structure-activity relationship (SAR) studies for functionalized analogs of this compound have been reported. SAR studies are contingent on the synthesis and biological testing of a series of related compounds, and such a series derived from the specified chemical does not appear to have been investigated or documented.

Mechanistic Studies of Molecular Interactions at the Cellular or Sub-cellular Level (in vitro)

Consistent with the lack of data on its derivatives, there are no published mechanistic studies detailing the molecular interactions of any this compound derivatives at a cellular or sub-cellular level in an in vitro setting.

Future Research Directions and Emerging Opportunities for 1,5 Dibromo 1 2 Fluorophenyl 2 Pentanone Research

Development of More Sustainable and Green Synthetic Protocols

The synthesis of α-haloketones, a class to which 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone belongs, has traditionally relied on methods that are effective but may not align with the principles of green chemistry. rsc.orgnih.gov Future research is anticipated to focus on developing more environmentally benign synthetic routes.

Current industrial syntheses of related α-haloketones often involve the use of elemental bromine or chlorine, which pose handling and environmental challenges. rsc.org A key area of future research will be the exploration of alternative halogenating agents that are safer and more sustainable. chemindigest.com The development of catalytic systems that can utilize bromide salts with a stoichiometric oxidant, for example, could significantly reduce the environmental impact. nih.gov

Another avenue for greening the synthesis of this compound is the use of alternative, greener solvents. rsc.org Research into the use of ionic liquids or deep eutectic solvents has shown promise for similar transformations, offering potential for catalyst recycling and reduced volatile organic compound (VOC) emissions. rsc.org The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will continue to guide the development of next-generation synthetic protocols for pharmaceutical intermediates. mdpi.comresearchgate.net

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches for α-Haloketones

| Feature | Traditional Synthesis | Potential Green Synthesis |

| Halogen Source | Elemental Halogens (e.g., Br₂) | Halide Salts with Oxidant, N-halosuccinimides |

| Solvents | Chlorinated Solvents | Water, Ionic Liquids, Deep Eutectic Solvents |

| Catalysis | Often Stoichiometric Reagents | Catalytic Systems (e.g., metal-based, organocatalysts) |

| Energy Input | Conventional Heating | Microwave Irradiation, Ultrasound |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms presents a significant opportunity for the production of this compound. bohrium.combeilstein-journals.orgresearchgate.net Flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for higher yields and purity. rsc.orgresearchgate.net

Given that the synthesis of α-haloketones can be exothermic and may involve hazardous materials, flow reactors provide a safer and more controlled environment. nih.govacs.org Future research will likely explore the translation of existing batch syntheses of this dibromo-pentanone into continuous flow processes. This could involve the development of packed-bed reactors with immobilized catalysts or reagents to further streamline the synthesis. researchgate.net

Discovery of Novel Catalytic Transformations and Methodologies

The two reactive centers in this compound, the α-bromo ketone and the δ-bromo alkyl chain, make it a versatile substrate for a variety of catalytic transformations. Future research is expected to uncover new catalytic methodologies that can selectively functionalize this molecule.

One area of interest is the development of catalysts for the asymmetric synthesis of derivatives of this compound. Chiral α-haloketones are valuable building blocks in medicinal chemistry. nih.gov The discovery of new organocatalysts or transition-metal catalysts that can effect enantioselective transformations at the α-position would be a significant advancement.

Furthermore, novel catalytic methods for the selective reaction at the δ-bromo position, while leaving the α-bromo ketone intact, or vice versa, would expand the synthetic utility of this intermediate. This could include cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, opening up pathways to a wider range of complex molecules. The development of chemoselective catalytic systems will be crucial for achieving such transformations.

Computational Design and Optimization of Novel Derivatives with Tailored Reactivity

Computational chemistry offers a powerful tool for the design and optimization of novel derivatives of this compound with tailored reactivity. nist.govnih.gov Density functional theory (DFT) and other computational methods can be used to predict the reactivity of different sites within the molecule and to understand the mechanisms of its reactions. rsc.org

Future research in this area could involve the in silico design of new derivatives with modified electronic and steric properties. frontiersin.orgnih.govnih.gov For example, by introducing different substituents on the phenyl ring, it may be possible to fine-tune the reactivity of the α-bromo ketone moiety. Computational studies can help to identify promising candidate molecules for synthesis, thereby reducing the amount of experimental work required.

Moreover, computational modeling can aid in the design of new catalysts that are specifically tailored for transformations involving this compound. By understanding the transition state of a desired reaction, it is possible to design a catalyst that stabilizes this transition state, thereby accelerating the reaction and improving its selectivity.

Potential Applications in Materials Science

While this compound is primarily known as a pharmaceutical intermediate, its bifunctional nature suggests potential applications in materials science. Ketone-functionalized polymers are a class of materials with tunable properties and have been used in a variety of applications. acs.orgnumberanalytics.comnih.govresearchgate.net

The two bromine atoms in this compound provide handles for polymerization or for grafting onto existing polymer backbones. For instance, it could potentially be used as a cross-linking agent or as a monomer in the synthesis of novel polymers with specific thermal or mechanical properties. numberanalytics.com The presence of the fluorophenyl group could also impart desirable properties such as hydrophobicity or thermal stability to the resulting materials.

Future research could explore the synthesis of polymers derived from this compound and the characterization of their properties. This could lead to the development of new materials for applications in areas such as coatings, adhesives, or advanced composites. The versatility of this compound as a synthetic building block suggests that its potential extends beyond its current role in pharmaceutical synthesis. nih.gov

Table 2: Potential Material Science Applications for Derivatives of this compound

| Application Area | Potential Role of the Compound/Derivatives | Desired Properties |

| Polymer Synthesis | Monomer, Cross-linking agent | High thermal stability, Specific mechanical strength |

| Surface Coatings | Component of protective coatings | Hydrophobicity, Durability |

| Biomaterials | Scaffold for tissue engineering | Biocompatibility, Controlled degradation |

| Functional Materials | Precursor for stimuli-responsive materials | Photo- or thermo-responsive behavior |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,5-Dibromo-1-(2-fluorophenyl)-2-pentanone, and what methodological considerations ensure reproducibility?

- Answer : The compound can be synthesized via bromination of 1-(2-fluorophenyl)-2-pentanone using brominating agents like N-bromosuccinimide (NBS) or elemental bromine under controlled conditions. Key steps include:

- Use of anhydrous solvents (e.g., dichloromethane) to avoid side reactions.

- Temperature control (0–5°C) to suppress over-bromination.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the dibrominated product .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Answer : Use a combination of spectroscopic techniques:

- NMR :

- H NMR: Expect signals for the fluorophenyl aromatic protons (δ 7.1–7.5 ppm) and methyl/methylene groups adjacent to the ketone (δ 2.1–2.6 ppm).

- C NMR: Carbonyl carbon at ~205 ppm, with Br-induced splitting in adjacent carbons .

- X-ray crystallography : Refinement via SHELXL (open-source software) can resolve bond lengths and angles, particularly Br–C and C=O interactions .

Q. What safety protocols are critical when handling this compound?

- Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation of volatile brominated intermediates.

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How does the fluorophenyl group influence the reactivity of this compound in substitution reactions?

- Answer : The electron-withdrawing fluorine atom meta-directs electrophilic substitution, favoring bromine displacement at specific positions. Mechanistic studies (e.g., kinetic isotope effects or DFT calculations) can reveal transition states and activation barriers. For example:

- Nucleophilic aromatic substitution : React with amines (e.g., piperidine) in DMF at 80°C to replace Br with NR groups .

- Competing pathways : Monitor via LC-MS to detect intermediates like mono-brominated byproducts .

Q. What computational methods predict the electronic properties of this compound?

- Answer :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate electrostatic potential maps, highlighting electrophilic sites (e.g., carbonyl carbon).

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with stability against oxidation .

Q. How can this compound be utilized in pharmaceutical impurity profiling?

- Answer : As a synthetic intermediate in prasugrel production, track its presence as a genotoxic impurity using:

- UPLC-MS/MS : Limit of detection (LOD) ≤ 0.1 ppm in active pharmaceutical ingredients (APIs).

- Forced degradation studies : Expose to heat/light and monitor degradation pathways (e.g., dehalogenation) .

Key Notes

- Avoid using bench-scale synthesis protocols from non-peer-reviewed sources (e.g., commercial catalogs).

- Cross-validate spectral data with computational models to resolve contradictions in reaction mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.